molecular formula C27H25N3O3 B246029 N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B246029
M. Wt: 439.5 g/mol
InChI Key: RXNOPLKCDWDESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzofuran ring, a piperazine ring, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the introduction of the benzofuran and methylbenzoyl groups. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as crystallization and chromatography are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated compounds and strong nucleophiles under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-N’-(2-thienylcarbonyl)thiourea
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Uniqueness

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran ring provides aromatic stability, while the piperazine ring offers flexibility in binding interactions. The methylbenzoyl group enhances its lipophilicity, making it suitable for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H25N3O3/c1-19-6-8-20(9-7-19)27(32)30-16-14-29(15-17-30)23-12-10-22(11-13-23)28-26(31)25-18-21-4-2-3-5-24(21)33-25/h2-13,18H,14-17H2,1H3,(H,28,31)

InChI Key

RXNOPLKCDWDESO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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